1-(4-fluorobenzoyl)-N-(2-methoxy-5-methylphenyl)-3-piperidinecarboxamide
Overview
Description
1-(4-fluorobenzoyl)-N-(2-methoxy-5-methylphenyl)-3-piperidinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzoyl group, a methoxy-methylphenyl group, and a piperidinecarboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzoyl)-N-(2-methoxy-5-methylphenyl)-3-piperidinecarboxamide typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Fluorobenzoyl Intermediate:
Coupling with Piperidine: The fluorobenzoyl intermediate is then reacted with piperidine under controlled conditions to form the piperidinecarboxamide structure.
Introduction of the Methoxy-Methylphenyl Group: The final step involves the coupling of the methoxy-methylphenyl group to the piperidinecarboxamide intermediate, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This typically involves:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzoyl)-N-(2-methoxy-5-methylphenyl)-3-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases to deprotonate the nucleophile.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoyl derivatives.
Scientific Research Applications
1-(4-fluorobenzoyl)-N-(2-methoxy-5-methylphenyl)-3-piperidinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzoyl)-N-(2-methoxy-5-methylphenyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets. The compound is believed to:
Bind to Receptors: Interact with specific receptors in the body, modulating their activity.
Inhibit Enzymes: Inhibit the activity of certain enzymes, leading to altered biochemical pathways.
Modulate Signaling Pathways: Affect signaling pathways involved in inflammation and pain perception.
Comparison with Similar Compounds
1-(4-fluorobenzoyl)-N-(2-methoxy-5-methylphenyl)-3-piperidinecarboxamide can be compared with other similar compounds, such as:
1-(4-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)-3-piperidinecarboxamide: Similar structure but with a chlorine atom instead of fluorine.
1-(4-bromobenzoyl)-N-(2-methoxy-5-methylphenyl)-3-piperidinecarboxamide: Contains a bromine atom instead of fluorine.
1-(4-methylbenzoyl)-N-(2-methoxy-5-methylphenyl)-3-piperidinecarboxamide: Contains a methyl group instead of fluorine.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different substituents on the benzoyl group.
Properties
IUPAC Name |
1-(4-fluorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-14-5-10-19(27-2)18(12-14)23-20(25)16-4-3-11-24(13-16)21(26)15-6-8-17(22)9-7-15/h5-10,12,16H,3-4,11,13H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVARIBKJRQNDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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